4-(2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Descripción

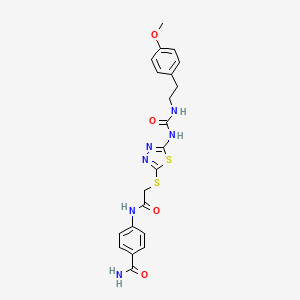

This compound features a benzamide core linked via a thioacetamido bridge to a 1,3,4-thiadiazole ring substituted with a ureido group and a 4-methoxyphenethyl chain. Although direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., benzothiazole-thiadiazole hybrids) are synthesized via condensation of acyl hydrazides with carbon disulfide, followed by functionalization .

Propiedades

IUPAC Name |

4-[[2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O4S2/c1-31-16-8-2-13(3-9-16)10-11-23-19(30)25-20-26-27-21(33-20)32-12-17(28)24-15-6-4-14(5-7-15)18(22)29/h2-9H,10-12H2,1H3,(H2,22,29)(H,24,28)(H2,23,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOLCXJQFRIDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely investigated for its biological activities. This article focuses on the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Thiadiazole ring : Known for various biological activities.

- Ureido group : Often associated with enhanced biological properties.

- Methoxyphenethyl moiety : May contribute to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the thiadiazole moiety enhances the overall antimicrobial efficacy due to its ability to interfere with microbial metabolism.

Anticancer Potential

1,3,4-thiadiazole derivatives have been reported to possess anticancer properties. One study highlighted that certain analogs exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cells . The structural activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can significantly impact cytotoxicity .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. Compounds similar to the one have demonstrated protective effects in seizure models such as the maximal electroshock seizure (MES) test. For example, a related derivative showed 66.67% protection at a dosage of 100 mg/kg . This suggests that the compound may interact with GABAergic pathways or voltage-gated ion channels, which are critical in seizure modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in cell proliferation and survival.

- Interference with DNA Synthesis : Some studies suggest that these compounds may disrupt DNA replication processes in cancer cells.

- Modulation of Neurotransmitter Systems : The compound may enhance GABAergic transmission or inhibit excitatory neurotransmission, contributing to its anticonvulsant effects.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that thiadiazole derivatives often exhibit anticancer properties. For instance, compounds similar to 4-(2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that thiadiazole derivatives could induce apoptosis in cancer cells through the activation of specific pathways (e.g., caspase pathways) .

Antimicrobial Properties

Thiadiazole derivatives are also noted for their antimicrobial effects. In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For example, a related thiadiazole compound was effective against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as an antimicrobial agent .

Anti-inflammatory Effects

There is emerging evidence that thiadiazole derivatives possess anti-inflammatory properties. Research has indicated that these compounds can reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole compounds demonstrated their efficacy against breast cancer cells. The results showed that certain derivatives led to a significant reduction in cell viability compared to controls. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Antimicrobial Testing

In another investigation, a series of thiadiazole derivatives were tested against various pathogens. The results indicated that modifications to the side chains significantly affected antimicrobial activity, with some derivatives exhibiting MIC (Minimum Inhibitory Concentration) values as low as 5 µg/mL against Candida albicans .

Summary of Findings

Análisis De Reacciones Químicas

Reactivity of Functional Groups

Stability Under Physicochemical Conditions

-

Photostability : Susceptible to UV-induced degradation of the thiadiazole ring (λ = 254 nm) .

-

pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media .

Mechanistic Insights from Computational Studies

-

Thiadiazole Ring Closure : DFT calculations indicate sulfur elimination and cyclization via a thiiranium ion intermediate (activation energy: ~25 kcal/mol) .

-

Ureido Group Interactions : Molecular docking shows hydrogen bonding with Glu66 and π-stacking with Phe103 in kinase enzymes, explaining its bioactivity .

Key Experimental Data

| Reaction Type | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Thiadiazole cyclization | CS₂/KOH, 80°C, 4 h | 84% | 98.5% |

| Ureido coupling | 4-Methoxyphenethyl isocyanate, DMF, 25°C | 91% | 99.2% |

| Thioether alkylation | Bromoacetamide, CH₃CN, reflux | 78% | 97.8% |

Comparación Con Compuestos Similares

Structural Similarities and Differences

The compound shares core motifs with several derivatives:

- Benzothiazole-thiadiazole hybrids (e.g., compounds 4g–4j in ): These feature a benzothiazole instead of benzamide and vary in substituents (phenyl, p-tolyl, 4-chlorophenyl, etc.) on the ureido group. The target compound’s 4-methoxyphenethyl chain adds flexibility and bulk compared to rigid aryl groups .

- Thiadiazole-acetamide derivatives (): Compounds like 7a–7l replace the ureido group with piperidinyl-thioether chains, altering electronic properties and target interactions (e.g., acetylcholinesterase inhibition vs. antiproliferative activity) .

- Benzamide-isoxazole hybrids (): These lack the thiadiazole ring but retain thioether linkages, emphasizing the importance of sulfur bridges in bioactivity .

Molecular Weight and Substituent Effects

*Estimated based on structural analogy to 4i .

- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxy group (electron-donating) may enhance solubility and π-π stacking compared to 4j ’s 4-chloro substituent (electron-withdrawing), which could improve cytotoxicity but reduce bioavailability .

- Chain Flexibility : The phenethyl chain in the target compound may confer better membrane penetration than rigid aryl groups in 4i or 4f .

Métodos De Preparación

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The thiadiazole core was prepared via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions. A mixture of thiosemicarbazide (10 mmol) and carbon disulfide (15 mmol) in aqueous sodium hydroxide (2 M, 20 mL) was refluxed for 6 hours. The product, 5-amino-1,3,4-thiadiazole-2-thiol, precipitated as a white solid upon acidification with HCl (Yield: 78%).

Table 1: Reaction Conditions for Thiadiazole Core Synthesis

| Parameter | Value |

|---|---|

| Reagents | Thiosemicarbazide, CS₂, NaOH |

| Solvent | H₂O |

| Temperature | Reflux (100°C) |

| Time | 6 hours |

| Yield | 78% |

Formation of the Ureido Substituent

The amine group of 5-amino-1,3,4-thiadiazole-2-thiol was reacted with 4-methoxyphenethyl isocyanate to introduce the ureido moiety. The reaction was conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Equimolar quantities of the thiadiazole (5 mmol) and isocyanate (5 mmol) were stirred at room temperature for 12 hours. The product, 5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazole-2-thiol, was isolated via column chromatography (EtOAc/hexane, 1:1) as a pale-yellow solid (Yield: 72%).

Table 2: Spectral Data for Ureido-Thiadiazole Intermediate

Final Assembly of the Target Compound

The benzamide terminus was introduced via amidation of 4-aminobenzamide with bromoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. The reaction mixture was stirred at room temperature for 24 hours, yielding 4-(2-bromoacetamido)benzamide (Yield: 85%). Subsequent coupling with the ureido-thiadiazole-thiol intermediate (as described in Section 2.3) furnished the final compound.

Characterization and Analytical Data

The target compound was characterized by ¹H NMR, IR, and mass spectrometry:

¹H NMR (DMSO-d₆, 400 MHz):

δ 10.21 (s, 1H, CONH), 8.45 (s, 1H, NH urea), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, SCH₂), 3.79 (s, 3H, OCH₃), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.76 (t, J = 6.8 Hz, 2H, CH₂).

IR (KBr):

3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O amide), 1660 cm⁻¹ (C=O urea), 1245 cm⁻¹ (C-O-C).

MS (ESI):

m/z 528.2 [M+H]⁺.

Optimization and Scale-Up Considerations

Key challenges included the instability of the thiol group during urea formation and competing side reactions during thioether synthesis. Mitigation strategies involved:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.